5-Fluoro-AB-PINACA

Vue d'ensemble

Description

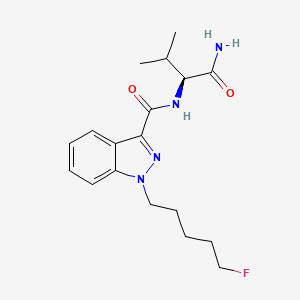

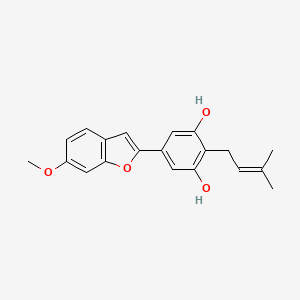

5-fluoro AB-PINACA: is an indazole-based synthetic cannabinoid that was originally developed by Pfizer in 2009 as an analgesic medication . It has since been sold online as a designer drug. The compound is known for its potent agonist activity at the cannabinoid receptors CB1 and CB2, with EC50 values of 0.48 nM and 2.6 nM, respectively . The chemical structure of 5-fluoro AB-PINACA includes a fluoropentyl side chain, which distinguishes it from other synthetic cannabinoids .

Mécanisme D'action

Le 5-fluoro AB-PINACA exerce ses effets en agissant comme un puissant agoniste des récepteurs cannabinoïdes CB1 et CB2. Lorsqu’il se lie à ces récepteurs, il active les voies de signalisation des protéines G associées, ce qui entraîne divers effets physiologiques et psychologiques. La forte affinité du composé pour ces récepteurs entraîne une modulation significative de la libération de neurotransmetteurs et de l’activité neuronale .

Analyse Biochimique

Biochemical Properties

5-Fluoro-AB-PINACA interacts with the CB1 and CB2 receptors, with EC50 values of 0.48 nM and 2.6 nM respectively . This interaction is crucial in its role in biochemical reactions. The nature of these interactions involves the compound binding to these receptors, triggering a series of biochemical reactions within the cell .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the CB1 and CB2 receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the CB1 and CB2 receptors . This binding can lead to the activation or inhibition of enzymes, leading to changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. Major metabolic reactions include pentyl hydroxylation, hydroxylation followed by oxidation (ketone formation), and glucuronidation . It also undergoes oxidative defluorination followed by carboxylation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction:

La synthèse du 5-fluoro AB-PINACA implique plusieurs étapes clés :

Formation du noyau indazole : Le noyau indazole est synthétisé par une réaction de cyclisation impliquant l’hydrazine et une cétone ou un aldéhyde approprié.

Introduction de la chaîne latérale fluoropentyle : La chaîne latérale fluoropentyle est introduite par une réaction de substitution nucléophile, généralement en utilisant un halogénure d’alkyle fluoré.

Amidation : La dernière étape implique la formation du groupe carboxamide par une réaction d’amidation avec une amine appropriée.

Méthodes de production industrielle :

La production industrielle de 5-fluoro AB-PINACA suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en masse d’intermédiaires : Production à grande échelle du noyau indazole et des intermédiaires fluoropentyles.

Optimisation des conditions de réaction : Assurer des conditions optimales de température, de pression et de solvant pour maximiser le rendement et la pureté.

Purification : Utilisation de techniques telles que la recristallisation, la chromatographie et la distillation pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions :

Le 5-fluoro AB-PINACA subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut subir une défluoruration oxydative, conduisant à la formation de métabolites carboxylés.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle, le convertissant en alcool.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de la chaîne latérale fluoropentyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme l’azoture de sodium et les thiols sont utilisés dans les réactions de substitution.

Produits principaux :

Oxydation : Métabolites carboxylés.

Réduction : Dérivés alcooliques.

Substitution : Divers analogues substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le 5-fluoro AB-PINACA a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

5-fluoro AB-PINACA has several scientific research applications:

Comparaison Avec Des Composés Similaires

Composés similaires :

AB-PINACA : Ne possède pas la chaîne latérale fluoropentyle, ce qui entraîne des propriétés pharmacologiques différentes.

5-fluoro ADB-PINACA : Structure similaire, mais avec un schéma de substitution différent sur le cycle indazole.

ADB-PINACA : Contient un groupe tert-butyle au lieu de la chaîne latérale fluoropentyle.

Unicité :

Le 5-fluoro AB-PINACA est unique en raison de sa chaîne latérale fluoropentyle, qui améliore son affinité de liaison et sa puissance aux récepteurs cannabinoïdes. Cette caractéristique structurelle influence également son profil métabolique, conduisant à la formation de métabolites distincts par rapport aux autres cannabinoïdes synthétiques .

Propriétés

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBYXIBEPFZUBG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009970 | |

| Record name | 5-Fluoro-AB-PINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800101-60-3 | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1800101-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-AB-PINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800101603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-AB-PINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-AB-PINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83B2298V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does the presence of the fluorine atom at the 5-position of the pentyl chain in 5-Fluoro-AB-PINACA affect its metabolism compared to non-fluorinated pentylindole/indazole synthetic cannabinoids?

A: While non-fluorinated pentylindole/indazole synthetic cannabinoids are preferentially metabolized at the pentyl chain without a clear positional preference, the introduction of fluorine in this compound directs metabolism towards the 5-position, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites as major products. []

Q2: Beyond this compound, are there other new psychoactive substances commonly found in conjunction with synthetic cannabinoids?

A: Yes, diphenidine, a dissociative anesthetic, has been identified alongside this compound in both dubious herbal products [] and in postmortem samples. [] This co-occurrence highlights the complex and ever-evolving landscape of new psychoactive substances.

Q3: How can this compound and its metabolites be detected and identified in biological samples?

A: Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful technique for identifying and quantifying this compound and its metabolites in biological matrices like urine. [] Additionally, matrix-assisted laser desorption/ionization quadrupole time-of-flight mass spectrometry (MALDI-Q-TOF MS) has been employed for the analysis of diphenidine, often found alongside this compound, in both blood and urine. []

Q4: What is the significance of adipose tissue in postmortem toxicology involving this compound?

A: In cases of fatal poisoning involving this compound, adipose tissue proves valuable as a specimen for detecting the parent drug in its unchanged form. [] This highlights the potential of adipose tissue as a complementary matrix for postmortem drug analysis, especially when conventional matrices might yield limited information.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

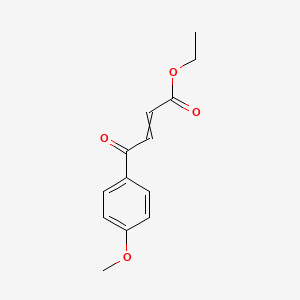

![2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592939.png)

![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)